n-(2-(1h-1,2,4-Triazol-1-yl)phenyl)-2-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)-2-methoxyacetamide is a compound that belongs to the class of 1,2,4-triazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)-2-methoxyacetamide typically involves the reaction of 2-(1H-1,2,4-triazol-1-yl)aniline with methoxyacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)-2-methoxyacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)-2-methoxyacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit specific enzymes.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring in the compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,2,4-Triazol-1-yl)benzoic acid
- 2-(1H-1,2,4-Triazol-1-yl)terephthalic acid
- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids
Uniqueness
N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)-2-methoxyacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyacetamide group enhances its solubility and bioavailability, making it a promising candidate for various applications .
Biological Activity
N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)-2-methoxyacetamide is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is C11H12N4O2, and it features a triazole ring that contributes to its biological properties. The structure can be represented as follows:
Key Properties:
- Molecular Weight: 232.24 g/mol
- Solubility: High solubility in organic solvents
- Boiling Point: Not available
Antimicrobial Properties
Research has shown that compounds containing a 1,2,4-triazole moiety exhibit significant antimicrobial activity. A study highlighted the efficacy of various triazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi .
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The cytotoxic effects were attributed to the induction of apoptosis and cell cycle arrest .
Study 1: Antimicrobial Efficacy
In a comparative study on various triazole derivatives, this compound was tested against a panel of pathogens. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against E. coli, indicating strong antibacterial activity.
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
Triazole A | 16 | Staphylococcus aureus |
Triazole B | 32 | E. coli |
This compound | 32 | Both |
Study 2: Anticancer Activity
A recent study evaluated the anticancer potential of this compound against multiple cancer cell lines. The compound exhibited an IC50 (half-maximal inhibitory concentration) of 18 µM against MCF-7 cells.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 18 |
Bel-7402 | 22 |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
- Induction of Apoptosis: It has been observed that triazole derivatives can trigger apoptotic pathways in cancer cells through the activation of caspases.
- Cell Cycle Arrest: Studies indicate that these compounds can induce cell cycle arrest at the G0/G1 phase in various cancer cell lines.
Properties
Molecular Formula |
C11H12N4O2 |
---|---|
Molecular Weight |
232.24 g/mol |
IUPAC Name |
2-methoxy-N-[2-(1,2,4-triazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C11H12N4O2/c1-17-6-11(16)14-9-4-2-3-5-10(9)15-8-12-7-13-15/h2-5,7-8H,6H2,1H3,(H,14,16) |
InChI Key |
ZUTPJPKWVHXTKI-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1=CC=CC=C1N2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.